[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
Description
Properties
Molecular Formula |
C12H18N4 |
|---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-1-(1-methylpyrrol-2-yl)methanamine |
InChI |
InChI=1S/C12H18N4/c1-3-16-12(6-7-14-16)10-13-9-11-5-4-8-15(11)2/h4-8,13H,3,9-10H2,1-2H3 |
InChI Key |
KXTNOKMUBOMCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and pyrrole intermediates, followed by their coupling through a methylamine linkage. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a therapeutic agent in several areas:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study A | MCF7 (Breast Cancer) | 12.5 |
| Study B | A549 (Lung Cancer) | 15.0 |
Neurological Disorders
The dual inhibition of cholinesterase and monoamine oxidase by related compounds suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Inhibiting these enzymes may help manage symptoms by increasing neurotransmitter levels.
Anti-inflammatory Properties
Compounds with similar structures have been reported to exhibit anti-inflammatory effects. For example, [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a series of pyrazole derivatives, including the target compound, against various cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability, particularly in breast and prostate cancer models.
Case Study 2: Neuroprotective Effects
In preclinical trials, a derivative similar to [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine was tested for neuroprotective effects against oxidative stress-induced neuronal damage. The findings indicated a marked reduction in cell death and improved neuronal function.
Mechanism of Action
The mechanism by which [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : [(1-Ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Molecular Formula : C₁₆H₁₈ClN₃ (as per CAS registry) .
- Molecular Weight : 287.79 g/mol .
- CAS Number : 1011397-97-9 .
- Purity : 95% (reported in synthesis) .
Structural Features :
- Contains two heterocyclic moieties: a 1-ethylpyrazole and a 1-methylpyrrole , linked via methylene groups to a central amine.
Structural Analogues in Heterocyclic Amine Family
The compound belongs to a class of bis-heterocyclic amines , which are explored for applications in medicinal chemistry and materials science. Below is a comparative analysis with key analogues:
Key Differences and Implications
Substituent Diversity
Pyrazole vs. Pyrrole vs. Imidazole : The target compound uniquely combines pyrazole and pyrrole rings, whereas analogues like N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine and benzoimidazole derivatives incorporate pyridine or imidazole systems. Pyrrole rings (as in the target) exhibit distinct electronic properties due to their aromaticity and lone-pair delocalization, which may influence reactivity or binding interactions.
Functional Groups :
Molecular Weight and Complexity
- The target compound (287.79 g/mol) is mid-sized compared to simpler amines like 1-benzyl-1H-pyrazol-5-amine (173.22 g/mol) and more complex derivatives like the benzoimidazole analogue (546.1 g/mol) .
Pharmacological and Material Science Relevance
- Histone Deacetylase (HDAC) Inhibitors: Compounds like MC1568 (a pyrrole-containing HDAC inhibitor) highlight the role of heterocyclic amines in epigenetic regulation.
- Hydrogen Bonding and Crystal Engineering : The amine group and heterocycles enable hydrogen bonding, critical in crystal packing . For instance, Etter’s graph set analysis could predict the target’s solid-state behavior compared to analogues.
Biological Activity
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The chemical structure of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4 |
| Molecular Weight | 220.28 g/mol |
| IUPAC Name | [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine |
| CAS Number | Not available |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The pyrazole and pyrrole moieties may facilitate binding to specific receptors or enzymes, influencing biological pathways associated with inflammation, cancer, or microbial resistance.
Key Mechanisms:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors could influence neurological functions.
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been evaluated for their effectiveness against various bacterial strains.
Case Study:
A study investigated the antimicrobial activity of related pyrazole compounds against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited zones of inhibition ranging from 10 mm to 20 mm, suggesting moderate to high antimicrobial efficacy .
Anticancer Activity
The potential anticancer properties of pyrazole derivatives have been explored extensively. A recent study highlighted the synthesis and evaluation of pyrazole-based compounds against several cancer cell lines, including A549 (lung cancer) and HT-1080 (fibrosarcoma). The most promising compounds showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
